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Compound of Interest

Compound Name: Peficitinib

Cat. No.: B612040 Get Quote

A deep dive into the selectivity of the pan-JAK inhibitor, Peficitinib, benchmarked against other

leading Janus kinase inhibitors for researchers and drug development professionals.

Peficitinib (ASP015K) is an orally administered Janus kinase (JAK) inhibitor that has

demonstrated efficacy in the treatment of rheumatoid arthritis. As a pan-JAK inhibitor, it targets

multiple members of the JAK family, which are crucial mediators of cytokine signaling. This

guide provides a comparative analysis of the cross-reactivity profile of Peficitinib against a

broad panel of kinases, juxtaposed with other prominent JAK inhibitors: Tofacitinib, Baricitinib,

Filgotinib, and Upadacitinib. Understanding the selectivity profile of these inhibitors is

paramount for predicting their therapeutic efficacy and potential off-target effects.

Kinase Inhibition Profile
The following table summarizes the inhibitory activity of Peficitinib and its comparators against

the primary JAK family members and a selection of other kinases. The data, presented as IC50

values (the concentration of an inhibitor required to reduce the activity of a kinase by 50%), has

been compiled from various in vitro kinase assays.
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Kinase
Target

Peficitinib
(IC50, nM)

Tofacitinib
(IC50, nM)

Baricitinib
(IC50, nM)

Filgotinib
(IC50, nM)

Upadacitini
b (IC50, nM)

JAK1 3.9[1] 112[2] 5.9 >10,000 43

JAK2 5.0[1] 20[2] 5.7 28 110

JAK3 0.71[1] 1[2] >400 810 >5,000

TYK2 4.8[1] 34 53 116 2,300

Note: Lower IC50 values indicate greater potency. Data for Baricitinib, Filgotinib, and

Upadacitinib are compiled from publicly available data and may have been generated using

different assay conditions.

Peficitinib demonstrates potent inhibition across all four JAK family members, with a moderate

selectivity for JAK3.[1] In comparison, other JAK inhibitors exhibit more selective profiles. For

instance, Tofacitinib primarily targets JAK1 and JAK3, while Baricitinib shows potent inhibition

of JAK1 and JAK2. Filgotinib and Upadacitinib are considered more selective for JAK1.

Signaling Pathway Context
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a

critical signaling cascade for a wide array of cytokines and growth factors involved in immunity

and inflammation. Inhibition of specific JAKs can modulate the downstream effects of these

signaling molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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